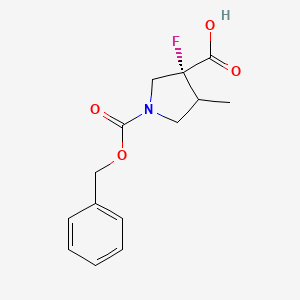
(2,5-Bis(difluoromethyl)phenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Bis(difluoromethyl)phenyl)propanal is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, along with a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of aldehydes and ketones to the corresponding gem-difluorides . This reagent is thermally stable and effective for the conversion of alcohols to alkyl fluorides, aldehydes, and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives.
Industrial Production Methods
Industrial production of (2,5-Bis(difluoromethyl)phenyl)propanal may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Bis(difluoromethyl)phenyl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl groups can participate in substitution reactions, potentially leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of (2,5-Bis(difluoromethyl)phenyl)propanoic acid.
Reduction: Formation of (2,5-Bis(difluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,5-Bis(difluoromethyl)phenyl)propanal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of difluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and the role of fluorinated compounds in biological processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Fluorinated compounds are known for their stability and bioavailability, making them attractive candidates for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, coatings, and polymers.
Wirkmechanismus
The mechanism of action of (2,5-Bis(difluoromethyl)phenyl)propanal involves its interaction with molecular targets through its functional groups. The difluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4-Bis(difluoromethyl)phenyl)propanal: Similar structure with difluoromethyl groups at different positions on the phenyl ring.
(2,3-Bis(difluoromethyl)phenyl)propanal: Another isomer with difluoromethyl groups at different positions.
Uniqueness
(2,5-Bis(difluoromethyl)phenyl)propanal is unique due to the specific positioning of the difluoromethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its isomers.
Eigenschaften
Molekularformel |
C11H10F4O |
|---|---|
Molekulargewicht |
234.19 g/mol |
IUPAC-Name |
3-[2,5-bis(difluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H10F4O/c12-10(13)8-3-4-9(11(14)15)7(6-8)2-1-5-16/h3-6,10-11H,1-2H2 |
InChI-Schlüssel |
CXTLQPJEVYIYJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)F)CCC=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)
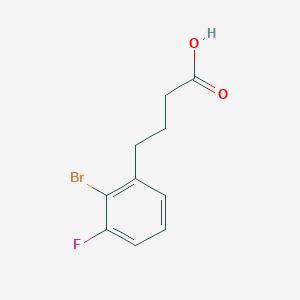
![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)
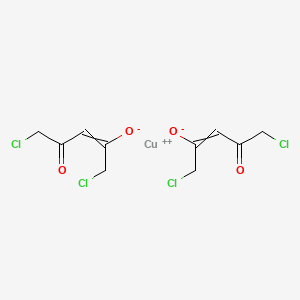
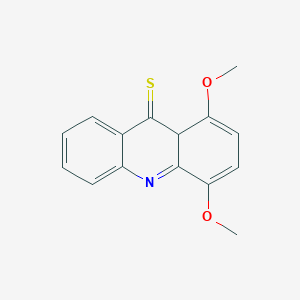
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)

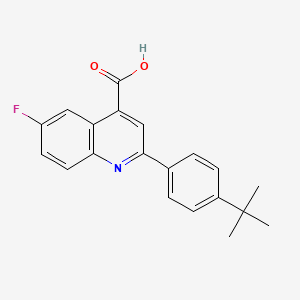
![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)

